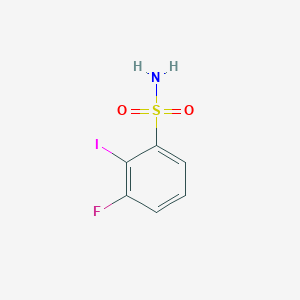
3-氟-2-碘苯磺酰胺
描述
3-Fluoro-2-iodobenzenesulfonamide is an organic compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.
科学研究应用
3-Fluoro-2-iodobenzenesulfonamide has several applications in scientific research:
作用机制
Target of Action
3-Fluoro-2-iodobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . These enzymes play crucial roles in various physiological processes, making them important targets for therapeutic intervention.
Mode of Action
Sulfonamides, including 3-fluoro-2-iodobenzenesulfonamide, function as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, an essential component for bacterial DNA synthesis, these compounds can effectively halt the growth and proliferation of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 3-fluoro-2-iodobenzenesulfonamide is the folic acid synthesis pathway. By acting as a competitive inhibitor of dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
It is known that sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of 3-fluoro-2-iodobenzenesulfonamide’s action is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the proliferation of bacteria . This makes it a potentially effective therapeutic agent for treating bacterial infections.
Action Environment
The action of 3-fluoro-2-iodobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs can impact its metabolism and excretion, potentially leading to drug-drug interactions .
生化分析
Biochemical Properties
3-fluoro-2-iodobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .
Cellular Effects
The effects of 3-fluoro-2-iodobenzenesulfonamide on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, 3-fluoro-2-iodobenzenesulfonamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with specific amino acid residues in the active sites of enzymes, leading to changes in their conformation and function. Additionally, 3-fluoro-2-iodobenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-fluoro-2-iodobenzenesulfonamide can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-fluoro-2-iodobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, where a specific dosage range results in significant changes in biological activity .
Metabolic Pathways
3-fluoro-2-iodobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized through oxidative pathways, leading to the formation of specific metabolites. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 3-fluoro-2-iodobenzenesulfonamide within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of 3-fluoro-2-iodobenzenesulfonamide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 3-fluorobenzenesulfonamide using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-fluoro-2-iodobenzenesulfonamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Fluoro-2-iodobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzenesulfonamides .
相似化合物的比较
Similar Compounds
3-Fluorobenzenesulfonamide: Lacks the iodine atom and has different reactivity and applications.
2-Iodobenzenesulfonamide: Lacks the fluorine atom and exhibits different chemical properties.
4-Nitrophenylsulfonyltryptophan: A sulfonamide compound with different substituents and applications.
Uniqueness
3-Fluoro-2-iodobenzenesulfonamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. This dual substitution allows for versatile applications in various chemical reactions and research fields .
属性
IUPAC Name |
3-fluoro-2-iodobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUUGFOXEVSQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
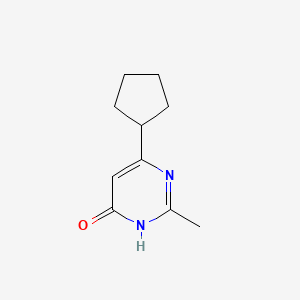
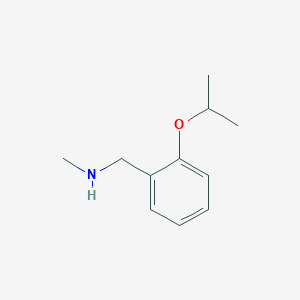
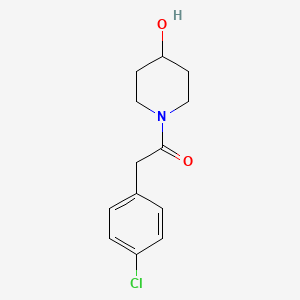
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)
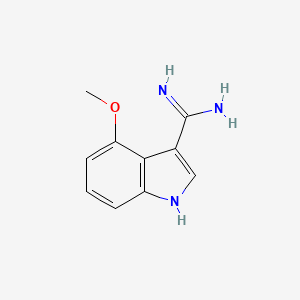
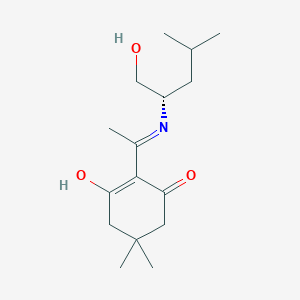
![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)
![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)
